molecular formula C12H15NO7 B13438382 acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid

acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid

Cat. No.: B13438382
M. Wt: 288.23 g/mol
InChI Key: MLMBILXCWROGFT-UXOBBXRKSA-N
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Description

Acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid is a complex organic compound that features a combination of acetic acid and a substituted propanoic acid. This compound is characterized by the presence of isotopic labels, including nitrogen-15 and carbon-13, which are often used in scientific research to trace molecular pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process may include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of isotopic labels: Nitrogen-15 and carbon-13 can be incorporated using labeled precursors during the synthesis.

    Coupling reactions: The benzodioxole ring can be coupled with other intermediates to form the final product.

Industrial Production Methods

Industrial production of such complex compounds is often limited due to the high cost and complexity of incorporating isotopic labels. small-scale synthesis for research purposes can be achieved using specialized equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the azanyl group or the benzodioxole ring.

    Substitution: Substitution reactions can occur at various positions on the benzodioxole ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid is valuable in various fields of scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and pathways.

    Biology: Helps in studying metabolic processes and enzyme interactions.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its effects and pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid; (2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid: Similar structure but without isotopic labels.

    Acetic acid; (2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid: Similar structure with only nitrogen-15 label.

Uniqueness

The unique aspect of acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid lies in its isotopic labels, which make it particularly useful for tracing and studying complex biochemical processes.

Properties

Molecular Formula

C12H15NO7

Molecular Weight

288.23 g/mol

IUPAC Name

acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid

InChI

InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9-;/m0./s1/i8+1,10+1,11+1;

InChI Key

MLMBILXCWROGFT-UXOBBXRKSA-N

Isomeric SMILES

CC(=O)O.C1OC2=C(O1)C=C(C=C2)[C@@H]([13C@@H]([13C](=O)O)[15NH2])O

Canonical SMILES

CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O

Origin of Product

United States

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